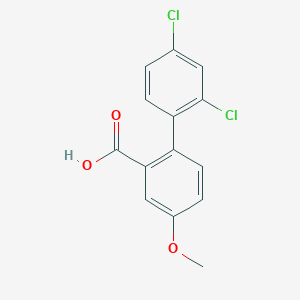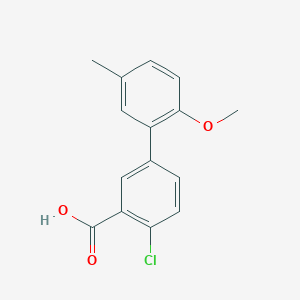
3-Fluoro-4-(2-methoxy-5-methylphenyl)benzoic acid, 95%
Vue d'ensemble
Description
3-Fluoro-4-(2-methoxy-5-methylphenyl)benzoic acid (FMB) is an organic compound that has been extensively studied in the laboratory due to its potential applications in the fields of drug design, medicinal chemistry, and biochemistry. This compound is a member of the aromatic carboxylic acid family and is a derivative of benzoic acid. FMB has been found to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-bacterial. It has also been studied for its potential to be used as a therapeutic and diagnostic agent. In
Applications De Recherche Scientifique
3-Fluoro-4-(2-methoxy-5-methylphenyl)benzoic acid, 95% has been studied for its potential applications in the fields of drug design, medicinal chemistry, and biochemistry. In particular, it has been studied for its potential to be used as a therapeutic and diagnostic agent. For example, 3-Fluoro-4-(2-methoxy-5-methylphenyl)benzoic acid, 95% has been studied as a potential anti-inflammatory agent, and its ability to inhibit the expression of pro-inflammatory cytokines has been demonstrated. Additionally, 3-Fluoro-4-(2-methoxy-5-methylphenyl)benzoic acid, 95% has been studied as a potential anticancer agent, as it has been found to inhibit the growth of various types of cancer cells. It has also been studied as a potential antibacterial agent, as it has been found to inhibit the growth of several species of bacteria.
Mécanisme D'action
The mechanism of action of 3-Fluoro-4-(2-methoxy-5-methylphenyl)benzoic acid, 95% is not fully understood, but several possible mechanisms have been proposed. One proposed mechanism is that 3-Fluoro-4-(2-methoxy-5-methylphenyl)benzoic acid, 95% may act as an inhibitor of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), two enzymes involved in the production of pro-inflammatory mediators. Additionally, 3-Fluoro-4-(2-methoxy-5-methylphenyl)benzoic acid, 95% may act as an inhibitor of nuclear factor kappa-B (NF-κB), a transcription factor involved in the regulation of inflammation and immune responses. Finally, 3-Fluoro-4-(2-methoxy-5-methylphenyl)benzoic acid, 95% may act as an inhibitor of histone deacetylase (HDAC), an enzyme involved in the regulation of gene expression.
Biochemical and Physiological Effects
3-Fluoro-4-(2-methoxy-5-methylphenyl)benzoic acid, 95% has been found to possess a wide range of biochemical and physiological effects. For example, it has been found to possess anti-inflammatory, anti-cancer, and anti-bacterial properties. Additionally, it has been found to possess antioxidant and neuroprotective effects. 3-Fluoro-4-(2-methoxy-5-methylphenyl)benzoic acid, 95% has also been found to modulate the expression of various genes, including those involved in the regulation of inflammation, apoptosis, and cell cycle progression.
Avantages Et Limitations Des Expériences En Laboratoire
3-Fluoro-4-(2-methoxy-5-methylphenyl)benzoic acid, 95% has several advantages for use in laboratory experiments. First, it is relatively easy to synthesize and is relatively inexpensive. Additionally, it is relatively stable and can be stored for long periods of time without degradation. Finally, it is non-toxic, making it safe to use in laboratory experiments. However, there are some limitations to using 3-Fluoro-4-(2-methoxy-5-methylphenyl)benzoic acid, 95% in laboratory experiments. For example, its mechanism of action is not fully understood and its effects on humans are not well-studied. Additionally, it is not approved by the FDA for therapeutic use.
Orientations Futures
There are several potential future directions for research on 3-Fluoro-4-(2-methoxy-5-methylphenyl)benzoic acid, 95%. First, further research is needed to better understand its mechanism of action and its potential therapeutic and diagnostic applications. Additionally, further research is needed to better understand its effects on humans, including its potential toxicity and side effects. Finally, further research is needed to explore its potential use in the development of new drugs and diagnostic agents.
Méthodes De Synthèse
3-Fluoro-4-(2-methoxy-5-methylphenyl)benzoic acid, 95% can be synthesized in a variety of ways, including through a reaction between 2-methoxy-5-methylphenol and 3-fluorobenzoic acid, as well as a reaction between 2-methoxy-5-methylphenol and 3-fluorobenzaldehyde. The reaction between the two compounds can be carried out using a variety of catalysts, such as palladium, platinum, or nickel. The reaction is typically performed under anhydrous conditions, and the product is isolated by column chromatography.
Propriétés
IUPAC Name |
3-fluoro-4-(2-methoxy-5-methylphenyl)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FO3/c1-9-3-6-14(19-2)12(7-9)11-5-4-10(15(17)18)8-13(11)16/h3-8H,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSDPVJYYTAZUOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)C2=C(C=C(C=C2)C(=O)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20681456 | |
| Record name | 2-Fluoro-2'-methoxy-5'-methyl[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20681456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-4-(2-methoxy-5-methylphenyl)benzoic acid | |
CAS RN |
1261899-28-8 | |
| Record name | 2-Fluoro-2'-methoxy-5'-methyl[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20681456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![3-(tert-Butyl)-1-(p-tolyl)-1H-thieno[2,3-c]pyrazole-5-carboxylic acid](/img/structure/B6365607.png)


